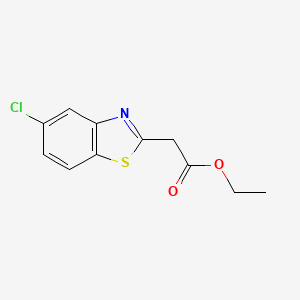

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNHAHGRGWWDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate, a halogenated benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, outline a detailed, field-proven synthetic protocol, and explore its potential therapeutic applications grounded in the well-established biological activities of the benzothiazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound as a building block for novel therapeutic agents.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic scaffold composed of fused benzene and thiazole rings, is a cornerstone in medicinal chemistry.[1] This privileged structure is present in a multitude of natural products and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities.[2] The unique electronic and structural features of the benzothiazole nucleus allow it to interact with a wide array of biological targets, leading to diverse therapeutic effects.[2]

Derivatives of benzothiazole have been successfully developed and, in some cases, clinically approved for a range of diseases. Their applications span oncology, neurodegenerative disorders, and infectious diseases.[3] The versatility of this scaffold inspires the continuous design and synthesis of new analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] this compound represents a key intermediate in this ongoing endeavor, providing a strategic platform for further chemical modification and drug design.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key identifiers and properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂S | [3][4] |

| Molecular Weight | 255.72 g/mol | [3][5] |

| CAS Number | 881634-13-5 | [1][3] |

| Canonical SMILES | CCOC(=O)CC1=NC2=C(S1)C=C(C=C2)Cl | [1] |

| Appearance | (Expected) Off-white to yellow solid | General knowledge of similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | General knowledge of similar compounds |

Synthesis of this compound: A Representative Protocol

The synthesis of 2-substituted benzothiazoles is a well-documented area of organic chemistry. One of the most robust and widely employed methods is the condensation of a 2-aminothiophenol derivative with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or ester.[6] The following protocol describes a representative synthesis of this compound based on these established principles.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-chloro-2-aminothiophenol (1 equivalent) and a suitable solvent such as ethanol or toluene.

-

Rationale: Ethanol and toluene are common solvents for this type of condensation reaction, and the choice may depend on the specific reaction temperature required.

-

-

Addition of Reagents: To the stirred solution, add ethyl 3-oxobutanoate (ethyl acetoacetate) (1.1 equivalents).

-

Rationale: Ethyl acetoacetate serves as the source of the acetate moiety. A slight excess is used to ensure complete consumption of the starting aminothiophenol.

-

-

Catalysis (Optional but Recommended): Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a few drops of glacial acetic acid.

-

Rationale: The acid catalyst protonates the carbonyl group of the ester, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the 2-aminothiophenol.

-

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps. TLC is a crucial technique for monitoring the disappearance of starting materials and the appearance of the product.

-

-

Workup and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Rationale: This standard aqueous workup procedure is designed to remove the catalyst and any water-soluble byproducts, isolating the crude product in the organic phase.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials or side products.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Potential Applications in Drug Discovery

While specific biological data for this compound is not widely published, the extensive research on analogous compounds provides a strong basis for predicting its therapeutic potential. The benzothiazole scaffold is a known pharmacophore with a wide range of activities.

-

Anticancer Activity: Many 2-substituted benzothiazoles have demonstrated potent anticancer properties by targeting various pathways, including enzyme inhibition (e.g., kinases) and interaction with microtubules.[2] The ethyl acetate side chain on this molecule offers a convenient handle for further derivatization to explore structure-activity relationships in cancer cell lines.

-

Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in compounds with significant antibacterial and antifungal effects. This makes this compound a valuable starting material for the synthesis of novel antimicrobial agents.

-

Anti-inflammatory and Analgesic Properties: Certain benzothiazole derivatives have shown promise as anti-inflammatory and analgesic agents, suggesting that this compound could be a precursor for developing new treatments for inflammatory conditions.

-

Neuroprotective Effects: The benzothiazole scaffold has been incorporated into molecules targeting neurological disorders.[3]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, combined with the proven therapeutic potential of the benzothiazole scaffold, makes it an attractive starting point for the development of novel drug candidates across a spectrum of diseases. This guide provides the foundational knowledge and a practical synthetic framework to empower researchers to explore the full potential of this promising compound. Further studies are warranted to elucidate the specific biological activities of this molecule and its derivatives.

References

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2646. [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(12), 2853. [Link]

-

ETHYL 2-(5-CHLOROBENZO[D]THIAZOL-2-YL)ACETATE. (n.d.). Autech Industry Co.,Limited. Retrieved January 18, 2026, from [Link]

- Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. (2024). Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(4), 1-8.

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.

Sources

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A characterization of the activity of alpha-1,3,5-triglycidyl-s-triazinetrione, a novel antineoplastic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. Synthesis and Biological Evaluation of C(13)/C(13′)‐Bis(desmethyl)disorazole Z - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

"Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate" structure

An In-Depth Technical Guide to Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific and drug development community. The benzothiazole core is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide spectrum of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] This document delineates the physicochemical properties and structural features of the title compound, offering detailed insights into its spectroscopic signature. A primary focus is placed on its synthetic pathway, presenting a robust, step-by-step protocol for its preparation via nucleophilic substitution, complete with mechanistic rationale. Furthermore, the guide explores the compound's promising potential in drug discovery, grounded in the extensive biological activities associated with the benzothiazole scaffold. This paper is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, guiding further investigation into the therapeutic applications of this versatile molecule.

Introduction to the Benzothiazole Scaffold

The field of medicinal chemistry is continually driven by the exploration of heterocyclic compounds, which form the structural basis for a vast number of pharmaceuticals. Among these, the benzothiazole nucleus—a bicyclic system comprising a benzene ring fused to a thiazole ring—stands out for its remarkable pharmacological versatility.[4] Benzothiazole and its derivatives are not only found in natural products but have been synthesized to create a plethora of compounds with potent biological effects.[1]

The inherent aromaticity of the benzothiazole system imparts significant stability, while the presence of nitrogen and sulfur heteroatoms provides reactive sites for functionalization, making it an ideal scaffold for drug design.[5] The literature extensively documents the diverse activities of benzothiazole derivatives, which include:

-

Antimicrobial and Antifungal Activity [6]

-

Anticancer Activity [3]

-

Anti-inflammatory and Analgesic Properties [1]

-

Anticonvulsant Activity [2]

-

Antidiabetic Properties [1]

This compound emerges as a derivative of particular interest. The incorporation of a chlorine atom at the 5-position of the benzothiazole ring and an ethyl acetate group at the 2-position can significantly modulate the molecule's lipophilicity, electronic properties, and steric profile. These modifications are critical for influencing pharmacokinetic and pharmacodynamic properties, such as target binding affinity and metabolic stability. This guide provides a detailed examination of this specific molecule, from its fundamental structure to its synthesis and potential as a lead compound in drug discovery programs.

Physicochemical and Structural Properties

The foundational step in evaluating any compound for therapeutic potential is a thorough characterization of its physical and structural properties.

Molecular Structure

The core of the molecule is the 5-chlorobenzothiazole ring system. The ethyl acetate moiety is attached to the C2 position of this ring, which is a common site for substitution in bioactive benzothiazoles.

Caption: Chemical structure of this compound.

Chemical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 881634-13-5 | [7][8] |

| Molecular Formula | C₁₁H₁₀ClNO₂S | [8] |

| Molecular Weight | 255.72 g/mol | [8][9] |

| Appearance | Expected to be a solid at room temp. | N/A |

| Purity (Typical) | ≥95% | [8] |

Anticipated Spectroscopic Profile

For a researcher synthesizing or handling this compound, understanding its spectroscopic fingerprint is critical for identity confirmation and purity assessment. Based on its structure and data from analogous compounds, the following characteristics are expected:

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A triplet signal (~1.3 ppm) for the -CH₃ protons and a quartet signal (~4.2 ppm) for the -OCH₂- protons. Methylene Bridge: A singlet for the -S-CH₂- protons (~4.0 ppm). Aromatic Protons: Signals in the aromatic region (~7.3-8.0 ppm) corresponding to the three protons on the substituted benzene ring, exhibiting characteristic splitting patterns. |

| ¹³C NMR | Signals corresponding to the ethyl group carbons, the methylene bridge carbon, the ester carbonyl carbon (~168 ppm), and the distinct carbons of the 5-chlorobenzothiazole ring system. |

| FT-IR (cm⁻¹) | C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ characteristic of the ester carbonyl group.[10] C-Cl Stretch: A band in the fingerprint region corresponding to the aryl chloride. Aromatic C=C & C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z ≈ 255.7, along with a characteristic [M+2]⁺ peak at m/z ≈ 257.7 with an intensity of about one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom. |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through a well-established nucleophilic substitution reaction. This approach offers high yields and operational simplicity, making it suitable for laboratory-scale production.

Retrosynthetic Analysis & Primary Pathway

The logical disconnection for this molecule is at the C2-S bond or the S-CH₂ bond, depending on the specific precursor. A highly effective and common strategy involves the S-alkylation of a pre-formed benzothiazole thiol.

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. jchr.org [jchr.org]

- 7. 881634-13-5|this compound|BLD Pharm [bldpharm.com]

- 8. 881634-13-5 | this compound - Moldb [moldb.com]

- 9. This compound [cymitquimica.com]

- 10. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically grounded overview of a robust and efficient synthetic pathway for Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate. The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This document details a common two-step synthesis, beginning with the formation of the core heterocyclic intermediate, 5-chloro-1,3-benzothiazole-2-thiol, followed by S-alkylation to yield the target ester. The narrative emphasizes the mechanistic rationale behind procedural choices, provides detailed experimental protocols, and outlines methods for characterization and process optimization, designed to be directly applicable in a research and development setting.

Introduction and Strategic Overview

The 2-substituted benzothiazole core is integral to numerous pharmacologically active agents, demonstrating activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound is a key building block for the synthesis of more complex molecules, where the ester functionality serves as a handle for further chemical elaboration, such as conversion to hydrazides or amides.[3][4][5]

The synthesis strategy presented herein is predicated on a logical and field-proven retrosynthetic disconnection. The target molecule is deconstructed into a key intermediate, 5-chloro-1,3-benzothiazole-2-thiol, and an alkylating agent, ethyl chloroacetate. This approach is favored for its high efficiency, regioselectivity, and the commercial availability of the requisite starting materials.

Retrosynthetic Analysis

The logical disconnection of the target molecule is illustrated below. The primary disconnection is at the sulfur-carbon bond, leading back to the nucleophilic 5-chloro-1,3-benzothiazole-2-thiol and the electrophilic ethyl chloroacetate. The benzothiazole core itself is disconnected to reveal its precursor, 2-amino-4-chlorobenzenethiol.

Caption: Retrosynthetic pathway for the target ester.

Principal Synthetic Pathway

The synthesis is a two-step process. The first step involves the construction of the chlorinated benzothiazole ring system, and the second step is the functionalization at the 2-position with the ethyl acetate moiety.

Step 1: Synthesis of 5-Chloro-1,3-benzothiazole-2-thiol

The formation of the benzothiazole ring is efficiently achieved through the condensation and cyclization of 2-amino-4-chlorobenzenethiol with carbon disulfide.[6] This reaction is a cornerstone of benzothiazole chemistry.

Mechanism & Rationale: The reaction proceeds via the nucleophilic attack of the amino group of 2-amino-4-chlorobenzenethiol onto the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid intermediate. The reaction is base-catalyzed; a base like sodium hydroxide deprotonates the thiol group, facilitating the initial nucleophilic attack and subsequent intramolecular cyclization. The final step involves the elimination of a water molecule to yield the aromatic benzothiazole ring system. Carbon disulfide is an excellent reagent for this transformation as it provides the C2 carbon of the thiazole ring.[7][8]

Experimental Protocol: Synthesis of 5-Chloro-1,3-benzothiazole-2-thiol

| Parameter | Value/Description | Rationale |

| Starting Material | 2-Amino-4-chlorobenzenethiol[9] | Provides the aniline and thiol functionalities required for ring formation. |

| Reagent | Carbon Disulfide (CS₂) | Serves as the one-carbon source for the thiazole ring. |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Catalyzes the reaction by facilitating the formation of the dithiocarbamate. |

| Solvent | Dimethylformamide (DMF) or Ethanol | A polar solvent to dissolve reactants and facilitate the reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the cyclization and dehydration steps. |

| Work-up | Acidification (e.g., with HCl) | Neutralizes the excess base and precipitates the thiol product from its salt form. |

| Purification | Recrystallization (e.g., from ethanol) | Removes impurities to yield the pure intermediate product. |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorobenzenethiol (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol.

-

Stir the mixture until all solids are dissolved. Add carbon disulfide (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the product.

-

Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 5-chloro-1,3-benzothiazole-2-thiol.[6]

Step 2: Synthesis of this compound

The final product is synthesized via a nucleophilic substitution reaction (S-alkylation) between the intermediate thiol and ethyl chloroacetate.[3][10] This is a highly reliable and regioselective transformation.

Mechanism & Rationale: This reaction is a classic Williamson ether synthesis analogue, applied to a thioether. It proceeds via an SN2 mechanism. A mild base, such as potassium carbonate, deprotonates the acidic thiol group (-SH) of 5-chloro-1,3-benzothiazole-2-thiol to form a highly nucleophilic thiolate anion (-S⁻).[3] This thiolate then attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride ion, which is a good leaving group.[3][11] The use of a polar aprotic solvent like acetone or DMF accelerates the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free.[11]

Experimental Protocol: Synthesis of this compound

| Parameter | Value/Description | Rationale |

| Starting Material | 5-Chloro-1,3-benzothiazole-2-thiol[12] | The nucleophilic core synthesized in Step 1. |

| Reagent | Ethyl chloroacetate | The electrophile that provides the ethyl acetate moiety. |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A mild, insoluble base to deprotonate the thiol without hydrolyzing the ester.[10][13] |

| Solvent | Acetone or Dimethylformamide (DMF) | Polar aprotic solvent that favors SN2 reactions.[11][14] |

| Temperature | Reflux | Ensures a sufficient reaction rate. |

| Work-up | Filtration and Solvent Evaporation | The solid base is filtered off, and the solvent is removed to isolate the crude product. |

| Purification | Recrystallization (e.g., from ethanol) or Column Chromatography | To obtain the final product with high purity. |

Step-by-Step Procedure:

-

Suspend 5-chloro-1,3-benzothiazole-2-thiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry acetone in a round-bottom flask.[10][14]

-

Stir the suspension vigorously and add ethyl chloroacetate (1.1 eq) dropwise.

-

Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.[10]

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids (potassium carbonate and potassium chloride).

-

Wash the solids with a small amount of fresh acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by recrystallization from ethanol to yield the final product, this compound.

Overall Synthetic Workflow

The complete process from starting materials to the final product is a streamlined workflow suitable for laboratory scale-up.

Caption: Overall experimental workflow diagram.

Characterization Data (Expected)

Confirmation of the final product's structure and purity is achieved through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzothiazole ring, a singlet for the -S-CH₂- protons, and a quartet and triplet for the ethyl group (-O-CH₂-CH₃). |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl acetate side chain. |

| FT-IR (cm⁻¹) | A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester group. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the target compound (C₁₁H₁₀ClNO₂S₂), along with its characteristic isotopic pattern due to the presence of chlorine. |

| Melting Point | A sharp, defined melting point, indicating high purity. |

Conclusion

The described two-step synthetic pathway provides a reliable and efficient method for producing this compound. The procedure relies on well-understood reaction mechanisms, utilizes readily available reagents, and involves straightforward purification techniques. This guide offers a solid foundation for researchers to synthesize this valuable intermediate for further exploration in drug discovery and materials science.

References

- EvitaChem. 5-chloro-1,3-benzothiazole-2-thiol.

- Al-Masoudi, et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

- BenchChem. Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate.

- Farshbaf, et al. SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.

- Kavitha, et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH.

- Shao, et al. (2011). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. NIH.

- Mathapati, et al. (2018). green synthesis and charactrisation of novel triazoles derivatives of 2-mercaptobenzothiazole. ResearchGate.

- ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.

- Patil, et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.

- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate.

- Yan, et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

- Baqir, M. J. (2024). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives.

- Matrix Fine Chemicals. 5-CHLORO-1,3-BENZOTHIAZOLE-2-THIOL | CAS 5331-91-9.

- Leman, L. J., Huang, Z. Z., & Ghadiri, M. R. (2015). Peptide Bond Formation in Water Mediated by Carbon Disulfide. PubMed.

- Sigma-Aldrich. 2-Amino-4-chlorobenzenethiol.

- PubChem. 2-Amino-4-chlorobenzenethiol.

- Nagy, P. (2017). Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions. NIH.

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Buy 5-chloro-1,3-benzothiazole-2-thiol (EVT-7855903) [evitachem.com]

- 7. Peptide Bond Formation in Water Mediated by Carbon Disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-4-chlorobenzenethiol | C6H6ClNS | CID 12000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. office2.jmbfs.org [office2.jmbfs.org]

- 11. researchgate.net [researchgate.net]

- 12. 5-CHLORO-1,3-BENZOTHIAZOLE-2-THIOL | CAS 5331-91-9 [matrix-fine-chemicals.com]

- 13. Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate | Benchchem [benchchem.com]

- 14. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate, a significant heterocyclic compound within the benzothiazole class. Benzothiazole derivatives are recognized for their broad spectrum of biological activities and are pivotal scaffolds in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural and physicochemical characteristics of this compound, alongside the methodologies for their determination.

Compound Identification and Molecular Structure

This compound is a substituted benzothiazole with a chloro group on the benzene ring and an ethyl acetate moiety at the 2-position. These structural features are crucial in defining its chemical reactivity and physical behavior.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 881634-13-5 |

| Molecular Formula | C₁₁H₁₀ClNO₂S[3][4] |

| Molecular Weight | 255.72 g/mol [3][4] |

| MDL Number | MFCD09953546[3][5] |

The molecular architecture is foundational to understanding its interactions and properties. Below is a two-dimensional representation of the molecule.

Sources

A Spectroscopic Guide to Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate: Elucidating Molecular Structure and Purity

This technical guide provides an in-depth analysis of the spectral data for Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate, a key intermediate in the development of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with field-proven insights, this guide aims to serve as an authoritative resource for the characterization and quality control of this important benzothiazole derivative.

Introduction: The Significance of Substituted Benzothiazoles

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry. Their unique structural features give rise to a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific compound of interest, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate and thorough characterization of this intermediate is paramount to ensure the integrity and success of subsequent synthetic steps and biological evaluations.

This guide will delve into the practical application of key analytical techniques to confirm the structure and purity of this compound. We will explore the nuances of spectral interpretation, providing a robust framework for researchers working with this and related compounds.

Synthesis and Structural Framework

The synthesis of this compound is typically achieved through the reaction of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[1][2] This nucleophilic substitution reaction results in the formation of the target ester.

Figure 1: General synthetic scheme for this compound.

The structural integrity of the synthesized compound is then rigorously verified using the spectroscopic methods detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole ring and the aliphatic protons of the ethyl acetate moiety. Based on data from closely related structures, the following assignments can be predicted.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Aromatic-H (H-4) |

| ~7.6 - 7.7 | d | 1H | Aromatic-H (H-7) |

| ~7.2 - 7.4 | dd | 1H | Aromatic-H (H-6) |

| ~4.2 - 4.4 | q | 2H | -O-CH₂-CH₃ |

| ~4.0 - 4.2 | s | 2H | -S-CH₂-COO- |

| ~1.2 - 1.4 | t | 3H | -O-CH₂-CH₃ |

The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the benzothiazole ring system. The quartet and triplet for the ethyl group are a classic ethyl pattern, and the singlet for the methylene bridge confirms its attachment to the sulfur atom and the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 170 | C=O (Ester) |

| ~165 - 167 | C-2 (Benzothiazole) |

| ~152 - 154 | C-8a (Benzothiazole) |

| ~133 - 135 | C-4a (Benzothiazole) |

| ~131 - 133 | C-5 (Benzothiazole, C-Cl) |

| ~127 - 129 | C-7 (Benzothiazole) |

| ~124 - 126 | C-6 (Benzothiazole) |

| ~121 - 123 | C-4 (Benzothiazole) |

| ~61 - 63 | -O-CH₂-CH₃ |

| ~35 - 37 | -S-CH₂-COO- |

| ~14 - 15 | -O-CH₂-CH₃ |

The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule. The carbonyl carbon of the ester is characteristically found in the downfield region.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group of the ester.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1730 - 1750 | Strong | C=O stretch (Ester) |

| ~3050 - 3100 | Medium | C-H stretch (Aromatic) |

| ~2900 - 3000 | Medium | C-H stretch (Aliphatic) |

| ~1550 - 1600 | Medium | C=N stretch (Benzothiazole) |

| ~1000 - 1300 | Strong | C-O stretch (Ester) |

| ~700 - 800 | Strong | C-Cl stretch |

The presence of a strong peak around 1740 cm⁻¹ is a definitive indicator of the ester functionality.[5] The aromatic and aliphatic C-H stretches, along with the C=N and C-Cl vibrations, further corroborate the proposed structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in structural confirmation.

For this compound (C₁₁H₁₀ClNO₂S), the expected molecular weight is approximately 271.71 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a chlorine atom.

The fragmentation of the molecular ion is expected to proceed through several key pathways:

Figure 2: Predicted major fragmentation pathways for this compound.

Key expected fragments include:

-

Loss of the ethoxy radical (•OCH₂CH₃): Resulting in a fragment at m/z 226/228.

-

Loss of the ethyl formate radical (•COOCH₂CH₃): Leading to a fragment at m/z 198/200.

-

Formation of the 5-chlorobenzothiazole cation: A stable fragment at m/z 168/170.

The observation of these fragments, along with the correct isotopic pattern for chlorine, provides strong evidence for the identity of the compound.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. By synergistically employing NMR, IR, and MS techniques, researchers can confidently verify the structure and purity of this vital synthetic intermediate. The detailed interpretation of the spectral data, grounded in established chemical principles and supported by data from analogous compounds, ensures the reliability of the characterization process. This multi-faceted approach is essential for maintaining the high standards of quality and reproducibility required in modern drug discovery and development.

References

-

Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. [Link]

-

Molecules. (2022). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information: A novel and efficient copper-catalyzed aerobic oxidative C–H/C–H cross-coupling of benzothiazoles with simple ethers. [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

Semantic Scholar. (2022). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

-

ScienceDirect. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

-

ResearchGate. (2023). FT-IR spectrum of ethyl chloroacetate. [Link]

-

ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility is a critical physicochemical parameter that profoundly influences the developability of a chemical entity into a viable pharmaceutical product. Low aqueous solubility can impede reliable in vitro biological characterization and lead to poor or variable oral bioavailability, complicating preclinical and clinical development.[1][2][3] This guide provides a comprehensive technical framework for determining the solubility of Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry.[4][5][6] Given the absence of publicly available, quantitative solubility data for this specific molecule, this document focuses on establishing robust, validated experimental protocols.

We will explore the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, and provide detailed, step-by-step methodologies for their determination.[7][8] The protocols are designed to be self-validating, incorporating essential controls and calibration procedures to ensure data integrity and reproducibility. This guide is intended to serve as a practical resource for scientists in drug discovery and development, enabling a thorough and accurate assessment of this compound's solubility profile.

Introduction: The Critical Role of Solubility in Drug Discovery

In the field of drug discovery, the journey from a hit compound to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[9] Among these properties, aqueous solubility is arguably one of the most significant hurdles.[3] A compound must be in solution to be absorbed across biological membranes and to interact with its molecular target.[10]

Key Implications of Poor Solubility:

-

Underestimated Potency: Insoluble compounds may precipitate in in vitro assay media, leading to artificially low potency values and the potential rejection of promising candidates.[2]

-

Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility is a leading cause of low and erratic bioavailability.[1]

-

Developmental Challenges: Formulating a poorly soluble compound into a viable drug product can be time-consuming and costly, often requiring complex and specialized delivery technologies.[10]

This compound belongs to the benzothiazole class of compounds, a scaffold known for a wide range of biological activities.[4][5] Its structural features—a rigid heterocyclic core, a chloro substituent, and an ethyl acetate group—suggest it is likely a lipophilic molecule with potentially limited aqueous solubility. Therefore, an early and accurate determination of its solubility is essential to guide its development path.

This guide will focus on two key types of solubility measurements:

-

Kinetic Solubility: A high-throughput method typically used in early discovery to rank-order compounds. It measures the concentration at which a compound, introduced from a concentrated organic stock solution (e.g., DMSO), precipitates in an aqueous buffer.[2][7][8]

-

Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. This is a more resource-intensive measurement, crucial for lead optimization and preformulation studies.[7][8]

Physicochemical Profile and Solvent Selection Rationale

While specific experimental data for this compound is scarce, its structure provides clues for designing a solubility assessment strategy.

Structural Analysis:

-

Benzothiazole Core: Aromatic and heterocyclic, contributing to the molecule's rigidity and lipophilicity.

-

Chloro Group: Increases lipophilicity.

-

Ethyl Acetate Group: An ester moiety that can participate in hydrogen bonding as an acceptor but also contributes to the overall nonpolar character.

Based on this structure, the compound is predicted to be poorly soluble in aqueous media and more soluble in organic solvents. The selection of solvents for solubility determination should therefore span a range of polarities to construct a comprehensive profile.

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5, HCl Buffer pH 1.2 | To simulate physiological conditions and assess pH-dependent solubility as recommended by regulatory guidelines.[11] |

| Polar Protic Solvents | Ethanol, Methanol | Commonly used in formulations and as co-solvents. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High capacity to dissolve a wide range of organic compounds; DMSO is the standard for compound stock solutions. |

| Nonpolar Solvents | Dichloromethane (DCM), Chloroform | To assess solubility in lipophilic environments. |

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination via Turbidimetry

This high-throughput method is ideal for early-stage discovery.[2][12] It relies on detecting the formation of precipitate as a compound is added from a DMSO stock into an aqueous buffer. Light scattering (nephelometry) is a highly sensitive method for this purpose.[7][12]

Workflow Diagram: Kinetic Solubility Assay

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

-

Assay Plate Preparation: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to a clear-bottomed 96- or 384-well microplate.

-

Compound Addition: Transfer a small volume of the DMSO dilutions to the buffer-containing plate. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effect.

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).[7]

-

Measurement: Measure the turbidity of each well using a microplate nephelometer.[12]

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly rises above the baseline is determined as the kinetic solubility.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[11][13][14] It involves equilibrating an excess of the solid compound with the solvent over an extended period.

Workflow Diagram: Thermodynamic Solubility Assay dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. chemmethod.com [chemmethod.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. bmglabtech.com [bmglabtech.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate

Introduction: Navigating the Safety Profile of a Novel Benzothiazole Derivative

Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate is a member of the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical and agrochemical research.[1][2] Its structural features, including the chlorinated benzothiazole ring and the ethyl acetate side chain, suggest potential biological activity, making it a valuable intermediate for drug development professionals.[3] However, the very features that confer its chemical reactivity also necessitate a thorough and proactive approach to its safe handling.

Hazard Profile: An Evidence-Based Assessment

Due to the limited direct toxicological data for this compound[4], a conservative hazard assessment is derived from the known profiles of its structural analogues: benzothiazole and ethyl chloroacetate.

1.1. Inferred Hazards from the Benzothiazole Moiety

Benzothiazole and its derivatives are known to present several health hazards. The parent compound, benzothiazole, is classified as toxic if swallowed or in contact with skin, and it can cause serious eye irritation.[8] Some derivatives have also been shown to cause skin sensitization.[9][10] Therefore, it is prudent to assume that this compound may exhibit similar toxicological properties.

1.2. Inferred Hazards from the Ethyl Chloroacetate Moiety

Ethyl chloroacetate is a flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.[11][12] It is also known to cause serious eye damage and is very toxic to aquatic life.[12][13] The presence of the chloro- group is a key contributor to its toxicity.

1.3. Composite Hazard Summary

Based on the analysis of its constituent parts, this compound should be handled as a substance with the potential for:

-

Acute Toxicity: Oral, dermal, and inhalation routes.

-

Skin and Eye Irritation/Damage: Potential for serious eye irritation or damage and skin irritation.[14]

-

Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[15]

-

Environmental Hazard: Likely to be toxic to aquatic organisms.[11]

The following table summarizes the anticipated GHS hazard classifications.

| Hazard Class | Anticipated Classification | Rationale based on Structural Analogues |

| Acute Toxicity, Oral | Category 3 | Benzothiazole (H301) and Ethyl Chloroacetate (H301) are toxic if swallowed.[8][11] |

| Acute Toxicity, Dermal | Category 3 | Benzothiazole (H311) and Ethyl Chloroacetate (H311) are toxic in contact with skin.[8][11] |

| Acute Toxicity, Inhalation | Category 3 | Ethyl Chloroacetate (H331) is toxic if inhaled.[11] |

| Skin Corrosion/Irritation | Category 2 | Benzothiazole derivatives can cause skin irritation.[14] |

| Serious Eye Damage/Irritation | Category 1/2A | Benzothiazole (H319) causes serious eye irritation; Ethyl Chloroacetate (H318) causes serious eye damage.[8][12] |

| Skin Sensitization | Category 1 | Some benzothiazole derivatives may cause sensitization by skin contact.[10] |

| Hazardous to the Aquatic Environment | Acute Category 1 | Ethyl Chloroacetate (H400) is very toxic to aquatic life.[11] |

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling.[16][17] The following ensemble is mandatory when working with this compound.

-

Hand Protection: Chemically resistant gloves are essential. Nitrile gloves of a suitable thickness (e.g., ≥0.2 mm) should be worn.[18] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[12]

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[17] Given the potential for serious eye damage, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[16]

-

Body Protection: A laboratory coat is required to protect skin and clothing.[19] For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[10]

-

Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[10][20] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[21]

Caption: Mandatory Personal Protective Equipment for handling the compound.

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is critical to creating a self-validating safe laboratory environment.

3.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[10]

3.2. General Handling Workflow

The following diagram illustrates a standard workflow for handling the compound, emphasizing safety at each step.

Caption: A generalized workflow for safely handling the compound.

3.3. Specific Precautions

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[14]

-

Wash hands thoroughly after handling, even if gloves were worn.[8]

-

Do not eat, drink, or smoke in the laboratory.[22]

-

Keep the container tightly closed when not in use.[20]

-

Avoid the formation of dusts or aerosols.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[18][20] The container should be tightly sealed to prevent contamination and degradation.[8]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[20][21]

Spill and Emergency Procedures

A clear and practiced emergency plan is essential.

5.1. First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[23]

-

Skin Contact: Immediately remove all contaminated clothing.[14] Flush the skin with copious amounts of water and soap for at least 15 minutes.[18] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[23] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

5.2. Spill Response

The appropriate response to a spill depends on its size and location.

Sources

- 1. researchgate.net [researchgate.net]

- 2. office2.jmbfs.org [office2.jmbfs.org]

- 3. Buy Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate | 85750-08-9 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. 881634-13-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [cymitquimica.com]

- 7. danabiosci.com [danabiosci.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemos.de [chemos.de]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. biomedicadiagnostics.com [biomedicadiagnostics.com]

- 16. pppmag.com [pppmag.com]

- 17. pharmastate.academy [pharmastate.academy]

- 18. keim.com [keim.com]

- 19. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 20. Benzothiazole(95-16-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 21. lanxess.com [lanxess.com]

- 22. synerzine.com [synerzine.com]

- 23. aksci.com [aksci.com]

"Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate" mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate

Abstract

The benzothiazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, conferring a vast spectrum of biological activities upon its derivatives.[1][2] this compound represents a specific scaffold within this class, combining the influential 5-chloro substitution with a reactive acetate moiety at the 2-position. While direct, in-depth mechanistic studies on this particular molecule are not extensively documented in peer-reviewed literature, a robust body of research on structurally analogous compounds allows for the formulation of well-grounded hypotheses regarding its potential mechanisms of action. This guide synthesizes findings from across the benzothiazole literature to propose potential biological targets and cellular pathways. We will explore likely mechanisms related to anticancer, enzyme inhibition, and antimicrobial activities, and provide a comprehensive framework for the experimental validation of these hypotheses.

Introduction: The Benzothiazole Scaffold as a Privileged Structure

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention from medicinal chemists due to their remarkable pharmacological potential.[3] This scaffold is present in numerous compounds demonstrating a wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties.[4][5] The aromaticity of the benzothiazole ring system provides stability, while the nitrogen and sulfur heteroatoms offer key sites for molecular interactions and further functionalization.[6]

The specific molecule, this compound, features two key modifications to the core benzothiazole structure that are known to influence biological activity:

-

5-Chloro Substitution: Halogenation, particularly at the 5- or 6-position of the benzene ring, is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity. Chloro-substituted benzothiazoles have shown potent activity in several contexts, including as anticancer agents.[7]

-

2-Acetate Group: The substituent at the C-2 position is critical for defining the compound's biological targets. The ethyl acetate group can act as a linker, a pharmacophore itself, or be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different activity profile.

This guide will proceed by first outlining a general synthetic pathway, then delving into the most probable mechanisms of action based on evidence from closely related analogues, and finally proposing a logical experimental workflow to elucidate the specific mechanism of the title compound.

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of 2-substituted benzothiazoles is well-established. A plausible synthetic route to the title compound can be extrapolated from standard methodologies. One common approach involves the reaction of a 2-amino or 2-mercaptobenzothiazole precursor with an appropriate electrophile. For instance, derivatives of 2-amino-5-chlorobenzothiazole have been synthesized by reacting the parent compound with ethyl chloroacetate, which establishes the 2-acetate side chain.[8][9]

Caption: General synthetic scheme for a related benzothiazole acetate.

The structure-activity relationship for benzothiazoles is complex, but key trends have emerged:

-

Anticancer Activity: For antiproliferative benzothiazoles, substitutions on the benzene ring significantly impact potency. Hydrophobic and electron-withdrawing groups, such as the chloro group at position 5 or 6, are often associated with enhanced activity.[10] The nature of the 2-substituent dictates target specificity, with various moieties targeting different kinases or cellular pathways.[10][11]

-

Enzyme Inhibition: The benzothiazole core can act as a scaffold to position functional groups into the active sites of enzymes. For instance, sulfonamide-bearing benzothiazoles are potent carbonic anhydrase inhibitors.[1]

Hypothesized Mechanisms of Action

Based on the extensive research into the benzothiazole class, we can propose several likely mechanisms of action for this compound.

Anticancer Activity via Kinase Inhibition

One of the most prominent activities of advanced benzothiazole derivatives is the inhibition of protein kinases that are critical for tumor growth and survival.[10]

-

VEGFR-2 and BRAF Kinase Inhibition: Recent studies have identified benzothiazole derivatives bearing urea moieties at the 2-position as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase.[10] VEGFR-2 is a key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers, including melanoma. While the title compound lacks the specific urea moiety, its core structure is similar enough to warrant investigation as a potential kinase inhibitor. Inhibition of these pathways would block downstream signals for cell proliferation and angiogenesis.

Caption: A structured workflow for mechanism of action (MoA) elucidation.

Experimental Protocols

Phase 1: Broad Phenotypic Screening

-

Objective: To determine the primary biological activity (e.g., anticancer, antibacterial).

-

Protocol (Anticancer):

-

Utilize the National Cancer Institute's NCI-60 panel, a set of 60 diverse human cancer cell lines.

-

Expose each cell line to the compound at five 10-fold dilutions (e.g., 0.01 to 100 µM).

-

Incubate for 48 hours.

-

Assess cell viability using the Sulforhodamine B (SRB) assay.

-

Causality: This initial screen provides an unbiased view of the compound's cytotoxicity profile. A selective effect against certain cell types (e.g., leukemia vs. solid tumors) can provide early clues about the mechanism.

-

Phase 2: Target Identification

-

Objective: To identify specific molecular targets responsible for the observed phenotype.

-

Protocol (Kinase Profiling):

-

Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

-

Screen against a large panel of recombinant human kinases (e.g., >400) at a fixed concentration (e.g., 1 or 10 µM).

-

Activity is measured as the percent inhibition of kinase activity relative to a DMSO control.

-

Causality: This method directly tests for interactions with a major class of drug targets. Hits (e.g., >50% inhibition) are considered putative targets for further validation.

-

Phase 3: Target Validation and Pathway Analysis

-

Objective: To confirm the interaction between the compound and the putative target in a cellular context.

-

Protocol (Western Blot for Pathway Modulation):

-

Select a cell line where the putative target is known to be active (e.g., a BRAF-mutant melanoma line if BRAF is a hit).

-

Treat cells with the compound at various concentrations (e.g., 0.1x to 10x the GI₅₀ value) for a set time (e.g., 2 hours).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Probe with antibodies specific for the phosphorylated (active) forms of downstream proteins (e.g., phospho-ERK if BRAF is the target) and total protein levels as a loading control.

-

Causality: A dose-dependent decrease in the phosphorylation of a downstream effector protein provides strong evidence that the compound is engaging and inhibiting its target within the cell, thereby validating the mechanism.

-

Quantitative Data Summary

While specific data for the title compound is unavailable, the following table illustrates how results from target validation assays would be presented, using representative IC₅₀ values from the literature for related benzothiazole kinase inhibitors. [10]

| Compound ID | Target Kinase | IC₅₀ (µM) [10] | Cell Line | GI₅₀ (µM) [10] |

|---|---|---|---|---|

| Analogue 4f | BRAF | 0.071 | MCF-7 (Breast) | 2.74 |

| Analogue 4f | VEGFR-2 | 0.194 | HePG-2 (Liver) | 5.05 |

| Analogue 4r | BRAF | 0.095 | HCT-116 (Colon) | 3.85 |

| Analogue 4r | VEGFR-2 | 0.211 | HCT-116 (Colon) | 3.85 |

| Sorafenib (Ref) | BRAF | 0.041 | MCF-7 (Breast) | 4.54 |

| Sorafenib (Ref) | VEGFR-2 | 0.090 | HePG-2 (Liver) | 9.18 |

IC₅₀: Half-maximal inhibitory concentration against the isolated enzyme. GI₅₀: Half-maximal growth inhibition concentration in a cell-based assay.

Conclusion

This compound belongs to a class of compounds with immense therapeutic potential. Based on robust evidence from structurally similar molecules, its mechanism of action is likely rooted in the inhibition of key cellular enzymes, with protein kinases such as VEGFR-2 and BRAF representing high-priority targets for anticancer activity. Other potential mechanisms include the inhibition of carbonic anhydrases or disruption of microbial cellular machinery. The true mechanism can only be confirmed through a rigorous and logical experimental workflow, as outlined in this guide. The proposed protocols provide a clear path for researchers to validate these hypotheses and unlock the full therapeutic potential of this promising scaffold.

References

-

Supuran, C. T. Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Mulani, S., et al. Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews. [Link]

-

Lihumis, H. S., et al. A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

-

Patel, V., et al. Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

-

Siddiqui, N., et al. Benzothiazoles: A new profile of biological activities. Indian Journal of Pharmaceutical Sciences. [Link]

-

Al-Amiery, A. A., et al. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

-

Singh, S., et al. Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Farshbaf, M., et al. SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research Journal of Pharmacy and Technology. [Link]

-

Patel, D. R., et al. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

-

Sharma, D., et al. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

-

National Center for Biotechnology Information. Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. PubChem. [Link]

-

Ghorab, M. M., et al. Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry. [Link]

-

Al-Masoudi, S. H. Synthesis path for 2-amino-5-chlorobenzothiazol derivatives 2-10. ResearchGate. [Link]

-

Wang, S-B., et al. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules. [Link]

-

Sana, M. A., et al. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]

-

Sekar, V., et al. Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. [Link]

-

El-Sayed, N. N. E., et al. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Pharmaceuticals. [Link]

-

Ardizon, V. D., et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

-

Ghorab, M. M., et al. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. [Link]

-

de Oliveira, C. S., et al. Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. ResearchGate. [Link]

-

Nguyen, T. T., et al. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[1][12]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

-

El-Naggar, A. M., et al. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. International Journal of Molecular Sciences. [Link]

-

Talukder, A., et al. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. [Link]

-

Dana Bioscience. This compound 50mg. [Link]

-

Dyadyuchenko, M. A., et al. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]

Sources

- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchr.org [jchr.org]

The Multifaceted Biological Activities of 5-Chloro-Benzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties.[1][2] Among these, the 5-chloro-benzothiazole moiety has emerged as a particularly privileged structural motif, often enhancing the biological potency of the parent molecule.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-chloro-benzothiazole derivatives for researchers, scientists, and drug development professionals. We will delve into their significant antimicrobial, anticancer, and antiviral activities, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Significance of the 5-Chloro-Benzothiazole Scaffold

Benzothiazole and its derivatives are integral to numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anticonvulsant, antiviral, and anti-inflammatory properties.[1][5] The introduction of a chlorine atom at the 5-position of the benzothiazole ring has been shown to be a critical modification that can significantly modulate the physicochemical properties and biological activity of the resulting compounds.[3] This enhancement is often attributed to the electron-withdrawing nature of chlorine, which can influence the molecule's interaction with biological targets, membrane permeability, and metabolic stability. Structure-activity relationship (SAR) studies have consistently highlighted that the presence of a chloro group at the 5th position of the benzothiazole ring often leads to increased antibacterial and cytotoxic activity.[3][4]

This guide will explore the diverse biological landscape of 5-chloro-benzothiazole derivatives, providing a robust foundation for their further exploration as potential therapeutic agents.

Synthetic Strategies for 5-Chloro-Benzothiazole Derivatives

The synthesis of diverse 5-chloro-benzothiazole derivatives typically commences from the readily available starting material, 2-amino-5-chlorobenzothiazole. Various synthetic routes have been developed to introduce a wide range of functional groups and heterocyclic moieties at the 2-position, leading to a library of compounds with distinct biological profiles.

A common synthetic pathway involves the reaction of 2-amino-5-chlorobenzothiazole with various electrophiles. For instance, reaction with ethyl chloroacetate in the presence of a base like potassium hydroxide yields the corresponding ester derivative, which can be further modified.[6][7] This ester can then be reacted with hydrazine hydrate to form a hydrazide, a versatile intermediate for the synthesis of various heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles.[6][7][8]

Another key reaction is the acylation of the 2-amino group. For example, reaction with chloroacetyl chloride produces an N-(5-chlorobenzothiazol-2-yl)-2-chloroacetamide intermediate, which can be further derivatized by reacting with various primary and secondary amines.[9]

The following diagram illustrates a general synthetic workflow for the derivatization of 2-amino-5-chlorobenzothiazole:

Caption: General Synthetic Pathways for 5-Chloro-Benzothiazole Derivatives.

Experimental Protocol: Synthesis of Ethyl 2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetate

This protocol describes a foundational step in the synthesis of many 5-chloro-benzothiazole derivatives.[6]

Materials:

-

2-amino-5-chlorobenzothiazole

-

Ethyl chloroacetate

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Stirring apparatus

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-amino-5-chlorobenzothiazole (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this stirred mixture, add ethyl chloroacetate (1 equivalent) dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is then recrystallized from ethanol to yield the pure ester derivative.

Antimicrobial Activity of 5-Chloro-Benzothiazole Derivatives

Derivatives of 5-chloro-benzothiazole have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[1] The presence of the chloro group at the 5-position has been shown to enhance the antimicrobial potency of these compounds.[3]

Antibacterial Activity

Several studies have highlighted the potent antibacterial effects of 5-chloro-benzothiazole derivatives. For instance, certain Schiff bases and thiazolidinone derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[1] SAR studies have indicated that the presence of the 5-chloro substituent on the benzothiazole ring is a key determinant for enhanced antibacterial activity.[3] Some derivatives have even shown activity comparable to standard antibiotics like streptomycin and ciprofloxacin against strains such as Salmonella typhimurium and Klebsiella pneumoniae.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 5-Chloro-Benzothiazole Derivatives against Bacterial Strains

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4b | Salmonella typhimurium | 25-50 | [3] |

| 4b | Klebsiella pneumoniae | 25-50 | [3] |

| 159 | Staphylococcus aureus | 6.25 ± 0.27 | [3] |

| 41c | Escherichia coli | 3.1 | [3] |

| 41c | Pseudomonas aeruginosa | 6.2 | [3] |

Antifungal Activity

Newly synthesized derivatives of 2-amino-5-chlorobenzothiazole containing heterocyclic moieties such as 1,3,4-oxadiazole, 1,2,4-triazole, and benzimidazole have been evaluated for their antifungal activity.[6][7] Some of these compounds have exhibited good to moderate activity against fungal strains like Candida glabrata and Aspergillus niger, with their efficacy being comparable to the standard antifungal drug fluconazole.[6][8]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Synthesized 5-chloro-benzothiazole derivatives

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-